molecular formula C17H21N3O6S2 B6207286 N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide CAS No. 2694734-87-5

N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide

Cat. No. B6207286
CAS RN: 2694734-87-5
M. Wt: 427.5
InChI Key:
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Description

N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide (NBMSA) is a new class of small molecule drugs that has been developed to target a wide range of diseases. NBMSA is a sulfonamide-based compound that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-viral activities. NBMSA has been studied extensively in recent years, and its potential as a therapeutic agent has been explored in various diseases, including cancer, diabetes, and Alzheimer’s disease.

Scientific Research Applications

N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide has been studied extensively in recent years for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-fungal, and anti-viral activities. In addition, it has been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer’s disease. N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to reduce the levels of glucose in diabetic patients. Furthermore, N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide has been found to reduce the formation of amyloid plaques in the brains of Alzheimer’s patients.

Mechanism of Action

N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide has been shown to exert its biological activities through several different mechanisms. It has been found to inhibit the activity of several enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide has been found to inhibit the activity of several enzymes involved in the metabolism of carbohydrates, such as glucose-6-phosphatase and fructose-1,6-bisphosphatase. Furthermore, N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide has been shown to inhibit the activity of several enzymes involved in the metabolism of lipids, such as lipoprotein lipase and acyl-CoA synthase.
Biochemical and Physiological Effects
N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide has been shown to exert a wide range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators, such as prostaglandins and leukotrienes, in the body. In addition, N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide has been found to reduce the levels of glucose in diabetic patients. Furthermore, N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide has been found to reduce the formation of amyloid plaques in the brains of Alzheimer’s patients.

Advantages and Limitations for Lab Experiments

N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate. In addition, N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide is relatively stable and has a wide range of biological activities. However, there are also some limitations to its use in laboratory experiments. N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide is not water-soluble, which can make it difficult to work with in certain experiments. In addition, N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide has a relatively short half-life, which can limit its effectiveness in long-term experiments.

Future Directions

N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide has a wide range of potential applications in both laboratory and clinical settings. In the laboratory, future research could focus on further exploring its potential as an anti-inflammatory, anti-fungal, and anti-viral agent. In addition, its potential use in the treatment of cancer, diabetes, and Alzheimer’s disease could be further explored. In the clinical setting, future research could focus on developing novel formulations of N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide for improved efficacy and safety. Finally, further research could be conducted to explore the potential of N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide to target other diseases and conditions, such as cardiovascular disease and autoimmune disorders.

Synthesis Methods

N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide is synthesized from the reaction of 4-methoxybenzenesulfonamide with 3-benzenesulfonamidoethanol. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, in an aqueous solution. The reaction yields a mixture of N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide and its corresponding dimer, which can be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide involves the reaction of 3-benzenesulfonamido-4-methoxybenzenesulfonyl chloride with 2-aminoethyl acetate in the presence of a base to form the desired product.", "Starting Materials": [ "3-benzenesulfonamido-4-methoxybenzenesulfonyl chloride", "2-aminoethyl acetate", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 3-benzenesulfonamido-4-methoxybenzenesulfonyl chloride to a solution of 2-aminoethyl acetate in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. triethylamine) to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with a suitable solvent (e.g. ethyl acetate).", "Purify the product by column chromatography or recrystallization." ] }

CAS RN

2694734-87-5

Molecular Formula

C17H21N3O6S2

Molecular Weight

427.5

Purity

95

Origin of Product

United States

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